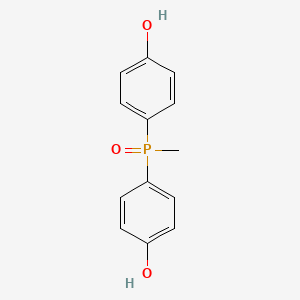

4,4'-(Methylphosphoryl)diphenol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

50787-60-5 |

|---|---|

Fórmula molecular |

C13H13O3P |

Peso molecular |

248.21 g/mol |

Nombre IUPAC |

4-[(4-hydroxyphenyl)-methylphosphoryl]phenol |

InChI |

InChI=1S/C13H13O3P/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,14-15H,1H3 |

Clave InChI |

ONPFYQQKCRYEFY-UHFFFAOYSA-N |

SMILES canónico |

CP(=O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origen del producto |

United States |

Synthetic Strategies for 4,4 Methylphosphoryl Diphenol and Analogues

Established Synthetic Routes for Diphenols and Phosphorylated Phenols

The creation of the diphenol backbone and the introduction of phosphoryl groups are foundational steps in the synthesis of the target compound. Several well-established methods are employed for these transformations.

The reaction between phenols and sulfur chlorides, such as sulfur monochloride or dichloride, is a known method for producing sulfur-bridged diphenols. google.com This reaction typically results in the formation of bis(p-hydroxyphenyl) sulfides, with the monosulfide being the predominant product. google.com The process involves the electrophilic substitution of the phenol (B47542) ring by the sulfur chloride, primarily at the para position. google.com

A general representation of this reaction is the formation of 4,4'-thiodiphenol from phenol and sulfur dichloride in a suitable solvent. google.com While this method directly produces a sulfur analogue of the target compound's backbone, it highlights a classical approach to linking phenolic units.

Table 1: Examples of Phenol-Sulfur Dichloride Reactions

| Phenolic Reactant | Sulfur Chloride | Primary Product | Reference |

| Phenol | Sulfur Dichloride | 4,4'-Thiodiphenol | google.com |

| Phenol | Sulfur Monochloride/Dichloride | Bis(p-hydroxyphenyl) sulfides | google.com |

It is important to note that these reactions can sometimes lead to the formation of chlorinated by-products and a mixture of polysulfides, which may require further purification steps. google.com

Oxidative coupling of phenols is a powerful method for the formation of C-C bonds between phenolic units, leading to biphenols. wikipedia.orgnih.gov This reaction can be catalyzed by various transition metal complexes, including those of copper, iron, and vanadium. wikipedia.orggoogle.com The mechanism often involves the generation of phenoxy radicals, which then couple to form the biphenol structure. wikipedia.org The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) can be influenced by the choice of catalyst, solvent, and substituents on the phenol. nih.gov

For instance, 2,6-dialkylphenols can be oxidatively coupled to produce 3,3',5,5'-tetraalkyl-4,4'-biphenols. google.com In some cases, the reaction proceeds through a diphenoquinone intermediate, which is subsequently reduced to the biphenol. google.com

Dealkylation is another strategy that can be employed, particularly in the synthesis of biphenols from more complex starting materials. However, in the context of oxidative coupling, preventing unwanted dealkylation is often a key consideration to avoid the formation of polyphenol impurities. google.com

Table 2: Catalytic Systems for Oxidative Coupling of Phenols

| Catalyst System | Phenol Substrate | Product Type | Reference |

| Copper-amine complex | 2,6-dialkylphenol | 3,3',5,5'-tetraalkyl-4,4'-biphenol | google.com |

| Cupric compound | 2,6-dialkylphenol | 3,3',5,5'-tetraalkyl-4,4'-biphenol | google.com |

| Vanadium tetrachloride | Phenol | Dihydroxybiphenyl isomers | wikipedia.org |

Targeted Synthesis of Methylphosphoryl Derivatives

The introduction of the methylphosphoryl group is a critical step in the synthesis of 4,4'-(Methylphosphoryl)diphenol. This can be achieved through various phosphorylation methods.

Methylphosphonic dichloride (CH₃P(O)Cl₂) is a key reagent for the direct phosphorylation of phenolic compounds. wikipedia.orgsigmaaldrich.com It reacts with phenols in the presence of a base to form phosphonate (B1237965) esters. wikipedia.org The reaction proceeds through the nucleophilic attack of the phenoxide ion on the phosphorus atom of the methylphosphonic dichloride, with the displacement of chloride ions.

The reaction of methylphosphonic dichloride with two equivalents of a phenol (or a diphenol) would lead to the formation of the desired diaryl methylphosphonate (B1257008). This method is utilized in the synthesis of various organophosphorus compounds, including oligonucleoside methylphosphonates. nih.gov The reactivity of methylphosphonic dichloride makes it a versatile reagent, though its handling requires care due to its toxicity and reactivity with water. noaa.gov

Table 3: Properties of Methylphosphonic Dichloride

| Property | Value | Reference |

| Chemical Formula | CH₃Cl₂OP | wikipedia.org |

| Molar Mass | 132.91 g/mol | wikipedia.org |

| Melting Point | 35-37 °C | sigmaaldrich.com |

| Boiling Point | 163 °C | sigmaaldrich.com |

The synthesis of more complex phosphonate structures often requires multi-step reaction pathways. For instance, phosphonate-substituted arylboronic esters can be synthesized through a multi-step process involving borylation and cross-coupling reactions. researchgate.net While not directly leading to 4,4'-(Methylphosphoryl)diphenol, these methods demonstrate the versatility of organophosphorus chemistry in building complex molecules.

Another multi-step approach involves the initial synthesis of a phosphonate ester, which is then modified in subsequent steps. For example, phosphonate esters can be prepared through the reaction of a trialkyl phosphite with an alkyl halide (Michaelis-Arbuzov reaction). nih.gov The resulting phosphonate can then be functionalized to introduce the desired phenolic groups.

These multi-step syntheses allow for greater control over the final structure of the molecule and can be adapted to produce a wide range of complex phosphonate derivatives.

Green Chemistry and Sustainable Synthetic Methodologies for Organophosphorus Polymers

In recent years, there has been a significant push towards the development of green and sustainable synthetic methods in organophosphorus chemistry. researchgate.netrsc.org These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and using renewable resources. rsc.orgnih.gov

For the synthesis of organophosphorus polymers, several green methods have been explored. These include vapor-liquid polycondensation and solid-phase polycondensation using ultrasound, both of which can be performed without the need for solvents and catalysts. eurekaselect.com Phase transfer catalysis has also been employed as an eco-friendly procedure for the synthesis of phosphorus-containing polymers. eurekaselect.com

The principles of green chemistry are also being applied to the synthesis of the building blocks for these polymers. This includes the development of energy-efficient protocols and the use of less hazardous reagents. rsc.org The focus on sustainability is driving innovation in the field, leading to the development of new synthetic routes that are not only more environmentally friendly but also more efficient and cost-effective.

Table 4: Green Synthetic Approaches in Organophosphorus Chemistry

| Green Chemistry Principle | Application in Organophosphorus Synthesis | Reference |

| Use of Safer Solvents | Exploring biobased substitutes for hazardous polar aprotic solvents. | nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | researchgate.net |

| Catalysis | Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. | eurekaselect.com |

| Energy Efficiency | Employing energy-efficient protocols such as microwave-assisted synthesis. | rsc.org |

4,4'-(Methylphosphoryl)diphenol as a Monomer in Polymer Synthesis

The presence of two reactive hydroxyl groups allows 4,4'-(Methylphosphoryl)diphenol to act as a diol monomer in polycondensation reactions, enabling its incorporation into the main chain of various polymers.

4,4'-(Methylphosphoryl)diphenol can be utilized as a monomer in the synthesis of polycarbonates and polysulfones through polycondensation reactions. In the synthesis of polycarbonates, it can react with a carbonate source, such as diphenyl carbonate, via melt transesterification. nih.gov This process typically involves heating the monomers with a catalyst, leading to the formation of the polycarbonate chain and the elimination of a small molecule like phenol. nih.gov The general scheme for this reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of the carbonate, with the subsequent release of phenol.

Similarly, in the production of polysulfones, 4,4'-(Methylphosphoryl)diphenol can be reacted with a dihalide monomer, such as 4,4'-dichlorodiphenyl sulfone, in a nucleophilic aromatic substitution reaction. nih.govecu.edu.au This reaction is typically carried out in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) or sulfolane, with the use of a base like potassium carbonate to form the more reactive phenoxide species. nih.govgoogle.com The phenoxide then displaces the halide from the sulfone-activated aromatic ring, forming the ether linkages that characterize the polysulfone backbone. ecu.edu.au

Table 1: Polycondensation Reaction Parameters

To fine-tune the properties of the resulting polymers, 4,4'-(Methylphosphoryl)diphenol can be copolymerized with other substituted diphenols. nih.gov This strategy allows for the creation of random or block copolymers with a tailored balance of properties such as thermal stability, solubility, and mechanical strength. For instance, in polysulfone synthesis, copolymerizing 4,4'-(Methylphosphoryl)diphenol with a more flexible diphenol could enhance the processability of the final material, while its incorporation would still provide the desired flame retardancy. The molar ratio of the comonomers is a critical parameter that can be adjusted to achieve the desired performance characteristics in the final copolymer. nih.gov The random distribution of different monomer units along the polymer chain can disrupt chain packing, leading to changes in the glass transition temperature and crystallinity of the copolymer. nih.gov

Role as a Reactive or Additive in Polymer Modification

Beyond its use as a monomer, 4,4'-(Methylphosphoryl)diphenol can also be employed as a modifying agent, either through reactive incorporation or as an additive, to enhance the functional properties of various polymer systems.

The phenolic hydroxyl groups of 4,4'-(Methylphosphoryl)diphenol can react with epoxy groups, making it a potential curing agent for epoxy resins. google.com In this role, it can participate in the cross-linking of the epoxy prepolymer chains, leading to a three-dimensional network structure. The phosphorus moiety within the curing agent is retained in the cured matrix, which can significantly improve the flame retardancy of the epoxy system. The use of phosphorus-containing curing agents is a well-established strategy to develop flame-retardant epoxy resins. researchgate.net The curing process typically involves heating the mixture of the epoxy resin and the curing agent, with the reaction rate being influenced by temperature and the presence of catalysts. threebond.co.jp

4,4'-(Methylphosphoryl)diphenol can be integrated into various polymer matrices as either a reactive or an additive flame retardant to enhance their performance, particularly their resistance to fire. When used as a reactive flame retardant, it is chemically bonded into the polymer structure, which prevents its migration or leaching out over time. This approach is often preferred for long-term performance and to avoid plasticization effects that can occur with additive flame retardants. As an additive, the compound is physically blended with the polymer. In both cases, the phosphorus content contributes to flame retardancy through mechanisms that can include char formation in the condensed phase and radical scavenging in the gas phase during combustion.

Polymerization Mechanisms and Kinetics in the Presence of the Compound

The study of polymerization kinetics often involves techniques like differential scanning calorimetry (DSC) to monitor the heat flow during the reaction, which is proportional to the reaction rate. nih.govnih.gov Isoconversional kinetic analysis can be used to determine the activation energy of the polymerization process as a function of conversion. nih.gov For step-growth polymerizations, the reaction kinetics can be modeled to understand how factors like monomer concentration and temperature affect the rate of polymer chain growth. youtube.com The mechanism of polymerization, whether it's a self-catalyzed or an externally catalyzed process, will also dictate the kinetic equations used to describe the reaction. youtube.com

Table 2: Kinetic Analysis Techniques for Polymerization

Polymerization and Integration into Advanced Polymeric Systems

While direct studies on the radical, cationic, and photoinitiated polymerization of 4,4'-(Methylphosphoryl)diphenol itself are not extensively documented in public literature, the reactivity of its functional groups allows for informed speculation on its potential behavior in such polymerization systems. The presence of the phosphine oxide group, in particular, suggests intriguing possibilities, especially in the realm of photoinitiated polymerization.

Radical Polymerization

The phenolic hydroxyl groups of 4,4'-(Methylphosphoryl)diphenol are generally not susceptible to direct radical polymerization. However, this compound can be chemically modified to introduce polymerizable vinyl or acrylic functionalities. For instance, the phenolic groups can be reacted with acryloyl chloride or methacryloyl chloride to produce a diacrylate or dimethacrylate monomer. This resulting monomer, containing a central phosphine oxide core, could then undergo free-radical polymerization to yield a cross-linked polymer network. The polymerization of such monomers would be expected to follow typical radical polymerization kinetics, consisting of initiation, propagation, and termination steps. The initiation can be achieved using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photoinitiation.

While direct polymerization of 4,4'-(Methylphosphoryl)diphenol via radical pathways is not typical, its derivatives can be readily polymerized. For example, vinyl monomers containing phosphonate (B1237965) or phosphate (B84403) groups are known to undergo radical polymerization to form sidechain phosphorus-containing polyacids nih.gov. The synthesis of such monomers often involves the functionalization of acrylic or styrenic molecules nih.govencyclopedia.pub.

Cationic Polymerization

Direct cationic polymerization of 4,4'-(Methylphosphoryl)diphenol is unlikely due to the nucleophilic nature of the phenolic hydroxyl groups, which would interfere with cationic propagating species. However, it can be converted into a diepoxide monomer by reacting it with epichlorohydrin. This resulting bisphenol A-type epoxide monomer with a central phosphine oxide group could then undergo cationic ring-opening polymerization (ROP) researchgate.net.

The cationic ROP of such an epoxide would be initiated by a cationic initiator, such as a Brønsted acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule youtube.comyoutube.com. The propagation would proceed via the successive opening of the epoxide rings, leading to the formation of a polyether chain. The phosphine oxide group would be incorporated into the polymer backbone, influencing the final properties of the thermoset. The general mechanism for the acid-catalyzed ring-opening of epoxides provides a framework for how such a polymerization would proceed youtube.comyoutube.com.

Photoinitiated Polymerization

The most direct role for phosphine oxide-containing compounds in polymerization is often as photoinitiators for radical polymerization nih.govresearchgate.netnih.gov. Acylphosphine oxides are a well-established class of Type I photoinitiators that undergo α-cleavage upon exposure to UV or visible light to generate two radical species: an acyl radical and a phosphinoyl radical nih.govnih.gov. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates nih.govresearchgate.netcapes.gov.br.

While 4,4'-(Methylphosphoryl)diphenol itself is not a photoinitiator, its structural relatives with acyl groups attached to the phosphorus atom are highly effective. For instance, bis(acyl)phosphine oxide (BAPO) derivatives are known for their high photoinitiation efficiency nih.gov.

Research on novel phosphine oxide-based photoinitiators has shown enhanced light absorption and reactivity, particularly with the advent of LED curing technology nih.govnih.gov. For example, carbazole-based phosphine oxide photoinitiators have been synthesized and shown to be more reactive than some commercial initiators under near-UV LED irradiation nih.gov.

The performance of these photoinitiators is often evaluated by monitoring the polymerization kinetics, typically using techniques like photo-differential scanning calorimetry (photo-DSC). The data below illustrates the photopolymerization profiles of acrylates using different phosphine oxide photoinitiators.

Table 1: Photopolymerization of Trimethylolpropane Triacrylate (TMPTA) initiated by Carbazole-based Phosphine Oxide Photoinitiators (CPO-1 and CPO-2) in comparison to a commercial photoinitiator (TPO-L) under 395 nm LED irradiation in air.

| Photoinitiator (4 wt%) | Final Acrylate Conversion (%) |

| CPO-1 | ~55 |

| CPO-2 | ~45 |

| TPO-L | ~40 |

Data adapted from a study on high-performance near-UV phosphine oxide photoinitiators nih.gov.

The efficiency of photoinitiation can be influenced by the structure of the phosphine oxide and the presence of other components in the formulation. For instance, the use of a bis(acyl)phosphine oxide photoinitiator has been shown to result in faster photopolymerization of two-step self-etching dental adhesives compared to the conventional camphorquinone/amine system nih.gov.

Table 2: Shear Bond Strength (SBS) of Self-Etch Adhesives with Different Photoinitiators.

| Photoinitiator | Acidic Monomer | Mean SBS (MPa) | Standard Deviation |

| Camphorquinone/Amine | Monomer A | 15.2 | 3.4 |

| Bis(acyl)phosphine oxide | Monomer A | 20.1 | 4.1 |

| Camphorquinone/Amine | Monomer B | 17.8 | 3.9 |

| Bis(acyl)phosphine oxide | Monomer B | 22.5 | 4.5 |

Data represents a summary of findings on the effect of photoinitiator type on the adhesion of dental resins nih.gov. Monomers A and B are different phosphonylated acidic monomers.

Mechanistic Investigations of Material Performance

Condensed Phase Flame Retardancy Mechanisms

In the solid state, 4,4'-(Methylphosphoryl)diphenol promotes the formation of a protective char layer that insulates the underlying material from heat and oxygen.

During combustion, 4,4'-(Methylphosphoryl)diphenol facilitates the creation of a stable, insulating char layer on the polymer's surface. specialchem.com This carbonaceous layer acts as a physical barrier, hindering the transfer of heat to the polymer and slowing the release of flammable volatile compounds that fuel the fire. nih.govmdpi.com The effectiveness of this charring is a key aspect of its condensed phase flame retardancy. mdpi.com Research has shown that the introduction of phosphorus-containing flame retardants can significantly increase the amount of char residue. mdpi.com For instance, in studies with polycarbonate, the char yield at 700°C was notably higher for samples containing organophosphorus compounds compared to the virgin polymer. mdpi.com The morphology of this char is also crucial; a dense and continuous char layer provides a more effective barrier against heat and mass transfer. semanticscholar.org

Upon thermal decomposition, 4,4'-(Methylphosphoryl)diphenol can form phosphoric acid and polyphosphoric acid derivatives. specialchem.comkobv.de These acidic species act as catalysts, promoting the dehydration of the polymer matrix. specialchem.comkobv.de This dehydration process encourages the cross-linking and cyclization of the polymer chains, leading to the formation of a carbonaceous char. specialchem.com This catalytic charring is a more efficient way of generating a protective layer compared to the simple pyrolysis of the polymer alone. specialchem.com

Gas Phase Flame Retardancy Mechanisms

In the gas phase, 4,4'-(Methylphosphoryl)diphenol acts by interrupting the chemical reactions of combustion.

When subjected to the heat of a fire, 4,4'-(Methylphosphoryl)diphenol can decompose and release volatile phosphorus-containing species into the gas phase. empa.chresearchgate.net These species, such as PO and PO2 radicals, are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reactions in the flame. specialchem.comempa.ch By reacting with and neutralizing these active radicals, the phosphorus species interrupt the exothermic processes of the flame, leading to a reduction in heat and eventual flame extinction. specialchem.com The effectiveness of this radical quenching mechanism is a primary reason for the potent flame-inhibiting properties of many organophosphorus compounds. nih.govempa.ch

An article focusing solely on the chemical compound “4,4'-(Methylphosphoryl)diphenol” and its specific synergistic interactions as outlined cannot be generated at this time. Extensive searches for scientific literature and data detailing the mechanistic investigations of this specific compound's synergistic effects with metal hydroxides, inorganic additives, or halogenated flame retardants did not yield relevant results.

The available research focuses on the general principles of flame retardant synergies or details the interactions of other phosphorus-containing compounds, such as ammonium (B1175870) polyphosphate (APP), dimethyl methylphosphonate (B1257008) (DMMP), or 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), with various systems. nih.govnih.govelectronics.orgmdpi.comcityu.edu.hk

For example, studies demonstrate that phosphorus flame retardants can exhibit a synergistic effect with metal hydroxides like aluminum hydroxide (B78521) (ATH). nih.gov The mechanism often involves the hydroxide decomposing endothermically to release water vapor, which cools the material and dilutes flammable gases, while the phosphorus compound promotes the formation of a stable char layer in the condensed phase. nih.govcityu.edu.hk Similarly, research exists on the synergy between different phosphorus compounds and inorganic additives like zinc borate (B1201080) or layered double hydroxides (LDHs), where the additives can enhance char quality and act as a thermal barrier. plaschina.com.cnresearchgate.netmdpi.comresearchgate.net

Likewise, the synergy between phosphorus and halogenated compounds is a well-documented flame retardant strategy. This mechanism typically involves the phosphorus compound acting in the solid phase (char formation) while the halogen compound acts in the gas phase by trapping high-energy radicals essential for combustion.

However, specific research findings, data, and mechanistic details for 4,4'-(Methylphosphoryl)diphenol within these synergistic frameworks are not present in the search results. To generate the requested article would require extrapolating from other compounds, which would not adhere to the strict requirement of focusing solely on 4,4'-(Methylphosphoryl)diphenol. Therefore, to ensure scientific accuracy and prevent the generation of unsubstantiated information, the article cannot be written as requested.

Advanced Characterization Methodologies for Compound Modified Materials

Spectroscopic Analysis of Polymeric Architectures

Spectroscopic techniques are indispensable for confirming the integration of MPP into polymer chains and for understanding the resultant molecular-level changes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups of MPP within a polymer matrix, thereby confirming its successful incorporation. The presence of specific absorption bands in the FTIR spectrum of an MPP-modified polymer serves as direct evidence of the compound's integration. researchgate.net

Key vibrational bands associated with MPP that are typically observed in the FTIR spectra of modified polymers include:

P-Ar stretching vibration: This peak, appearing around 1594 cm⁻¹, indicates the bond between the phosphorus atom and the aromatic ring. semanticscholar.org

P-Ph absorption peak: Observed at approximately 1475 cm⁻¹, this band is characteristic of the phosphorus-phenyl bond. semanticscholar.org

O=P-O absorption peak: A strong absorption peak around 1280 cm⁻¹ is attributed to the stretching vibration of the phosphoryl group. semanticscholar.org

C-H stretching of the aromatic ring: This is typically observed around 3058 cm⁻¹. semanticscholar.org

The disappearance or shifting of the hydroxyl (-OH) peak of the phenol (B47542) groups in MPP and the appearance of new peaks corresponding to the newly formed bonds (e.g., ether or ester linkages) further confirm the chemical reaction between MPP and the polymer matrix. researchgate.net For instance, in the synthesis of polyurethane, the disappearance of the isocyanate peak around 2270 cm⁻¹ indicates its complete reaction. researchgate.net

A representative table of characteristic FTIR peaks for an MPP-modified polymer is provided below:

| Wavenumber (cm⁻¹) | Corresponding Chemical Group | Reference |

| ~3058 | C-H stretching vibration of the aromatic ring | semanticscholar.org |

| ~1594 | P-Ar stretching vibration | semanticscholar.org |

| ~1475 | P-Ph absorption peak | semanticscholar.org |

| ~1280 | O=P-O absorption peak | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, offers detailed information about the chemical environment of the phosphorus atom in MPP-modified polymers. This technique is highly sensitive to the nature of the substituents attached to the phosphorus atom and can be used to confirm the structure of the resulting polymer. nih.govresearchgate.net

In the ³¹P NMR spectrum of a polymer successfully modified with MPP, a characteristic signal corresponding to the phosphorus nucleus in the MPP moiety will be observed. The chemical shift of this signal can provide insights into the bonding and electronic environment of the phosphorus atom. For example, a study on a bridge-linked phosphorus-containing flame retardant showed multimodal peaks in the ³¹P NMR spectrum between 34.0 and 37.0 ppm, confirming the successful synthesis of the target molecule. semanticscholar.org

¹H NMR spectroscopy is also a valuable tool for structural elucidation. The signals in the ¹H NMR spectrum can be assigned to the various protons in the MPP-modified polymer, providing further confirmation of its structure. For instance, the characteristic peaks for the hydrogen atoms in the -CH₂- structure and the hydrogen atoms of the benzene (B151609) ring can be identified. semanticscholar.org

A summary of typical NMR data for an MPP-modified polymer is presented below:

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ³¹P | 34.0–37.0 | Phosphorus in the MPP moiety | semanticscholar.org |

| ¹H | 6.8–8.0 | Hydrogen atoms of the benzene ring | semanticscholar.org |

| ¹H | ~2.85 | Hydrogen atoms in the -CH₂- structure | semanticscholar.org |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FTIR by providing information about the vibrational modes of molecules, particularly for non-polar bonds that may be weak or absent in FTIR spectra. nih.gov This technique is useful for analyzing the molecular structure and conformation of MPP-modified polymers.

In the Raman spectrum of an MPP-modified polymer, characteristic peaks corresponding to the vibrations of the aromatic rings and the phosphoryl group of MPP would be expected. For example, the ring stretching bands of the phenyl groups and the symmetric stretching of the P=O bond would be prominent features. iaea.orgresearchgate.net The analysis of these bands can provide information on the interaction of MPP with the polymer matrix and any changes in the polymer's conformation upon modification. mdpi.com The position and intensity of Raman peaks are sensitive to the chemical environment, making it a useful tool for studying the structure of these complex materials. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the impact of MPP modification on the thermal stability and decomposition behavior of polymers.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de By incorporating MPP, it is often intended to enhance the thermal stability of the polymer, which can be observed as an increase in its Tg. eag.com

A DSC thermogram plots the heat flow into or out of a sample as a function of temperature. An increase in the Tg of an MPP-modified polymer compared to the unmodified polymer indicates reduced chain mobility and enhanced thermal stability. eag.comnetzsch.com DSC can also be used to investigate the miscibility of MPP within the polymer matrix; a single Tg for a blend suggests good miscibility. science.gov The heat of fusion and crystallization, also determined by DSC, can provide insights into the degree of crystallinity of the polymer, which may be affected by the presence of MPP. mdpi.com

The following table summarizes typical DSC data for a polymer before and after modification with MPP, illustrating the expected increase in thermal stability.

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Unmodified Polymer | T_g_1 | T_m_1 |

| MPP-Modified Polymer | T_g_2 (> T_g_1) | T_m_2 |

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Mass Loss

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of materials by measuring the mass loss as a function of temperature in a controlled atmosphere. netzsch.comspectroscopyonline.com For MPP-modified polymers, TGA is essential for assessing the effectiveness of MPP as a flame retardant.

The TGA curve of an MPP-modified polymer typically shows a higher onset temperature of decomposition compared to the neat polymer, indicating improved thermal stability. scielo.br Furthermore, the incorporation of phosphorus-containing compounds like MPP often leads to the formation of a stable char layer at elevated temperatures, which acts as a barrier to heat and mass transfer, thus inhibiting further decomposition. mdpi.com This is reflected in a higher char yield (residual mass) at the end of the TGA experiment. mdpi.comresearchgate.net The derivative of the TGA curve (DTG) shows the temperature at which the maximum rate of decomposition occurs. researchgate.net

A representative TGA data table comparing an unmodified polymer with an MPP-modified polymer is shown below.

| Material | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) | Char Yield at 700°C (%) |

| Unmodified Polymer | T_d1 | T_max1 | Y_1 |

| MPP-Modified Polymer | T_d2 (> T_d1) | T_max2 | Y_2 (> Y_1) |

Morphological and Microstructural Characterization

The physical and mechanical properties of polymers are intrinsically linked to their morphology and microstructure. Techniques such as X-ray diffraction and electron microscopy are indispensable for probing these characteristics at various length scales.

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, information about the arrangement of atoms and molecules within a crystal lattice can be obtained. For polymers modified with 4,4'-(Methylphosphoryl)diphenol, XRD can reveal the degree of crystallinity, identify different crystalline phases, and determine the size and orientation of the crystallites.

The introduction of a bulky, phosphorus-containing moiety like 4,4'-(Methylphosphoryl)diphenol can significantly influence the packing of polymer chains, thereby affecting the material's crystallinity. For instance, in aromatic polyesters, the regularity of the polymer backbone is a key factor in its ability to crystallize. The asymmetric nature of some phosphorus-containing bisphenols can decrease this regularity, potentially leading to amorphous or semi-crystalline structures. researchgate.net Conversely, the rigid nature of the phenylphosphine (B1580520) oxide group can, in some cases, promote ordered packing. For example, some benzoxazine (B1645224) monomers containing phenylphosphine oxide have been shown to be crystalline in nature. mdpi.com

The XRD pattern of a semi-crystalline polymer typically exhibits sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks are indicative of the crystal lattice parameters, while their intensity and width provide information about the degree of crystallinity and the size of the crystalline domains.

Table 1: Illustrative X-ray Diffraction Data for Aromatic Polyesters

| Polymer Sample | 2θ (degrees) | d-spacing (Å) |

| Polyester A | 17.5 | 5.06 |

| 19.8 | 4.48 | |

| 23.2 | 3.83 | |

| 28.1 | 3.17 | |

| Polyester B | 18.2 | 4.87 |

| 22.5 | 3.95 | |

| 25.9 | 3.44 | |

| 29.3 | 3.05 |

This table presents representative data for aromatic polyesters to illustrate the type of information obtained from XRD analysis. The specific values would vary for polymers modified with 4,4'-(Methylphosphoryl)diphenol.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging of material surfaces and internal structures. These methods are crucial for understanding the dispersion of additives, the morphology of polymer blends, and the fracture mechanisms of materials modified with compounds like 4,4'-(Methylphosphoryl)diphenol.

Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. In the context of polymers modified with 4,4'-(Methylphosphoryl)diphenol, SEM can be used to:

Examine the surface roughness and texture of molded or extruded parts.

Analyze the fracture surfaces of materials after mechanical testing to understand failure modes (e.g., brittle vs. ductile fracture).

Assess the dispersion of the phosphorus-containing moiety within the polymer matrix, particularly in multiphase systems.

For instance, in the analysis of epoxy polymers modified with a phosphorus-containing polyol, SEM images of the fractured surfaces revealed changes in the morphology from a smooth surface in the unmodified resin to a more complex, twig-like structure in the modified versions, indicating an alteration of the fracture behavior. mdpi.com

Transmission Electron Microscopy (TEM) , on the other hand, provides images of the internal structure of a material by passing a beam of electrons through an ultra-thin section of the sample. For polymers containing 4,4'-(Methylphosphoryl)diphenol, TEM can be employed to:

Visualize the phase morphology of polymer blends and composites at the nanoscale.

Identify the presence and distribution of crystalline lamellae within the amorphous matrix.

Characterize the interface between the polymer and any fillers or reinforcing agents.

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their processing behavior and end-use performance. Techniques like Gel Permeation Chromatography and MALDI-TOF Mass Spectrometry are essential for determining these parameters in polymers modified with 4,4'-(Methylphosphoryl)diphenol.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of an unknown polymer sample can be determined.

Table 2: Representative GPC Data for Aromatic Polyamides

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polyamide 1 | 25,000 | 52,500 | 2.1 |

| Polyamide 2 | 31,000 | 65,100 | 2.1 |

| Polyamide 3 | 18,000 | 37,800 | 2.1 |

This table provides illustrative GPC data for aromatic polyamides. The specific values will depend on the polymerization conditions and the specific monomers used, including 4,4'-(Methylphosphoryl)diphenol.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization mass spectrometry technique that allows for the analysis of large molecules like polymers with minimal fragmentation. nih.govbruker.com This technique is particularly valuable for the detailed structural characterization of polymers, providing information on:

The absolute molecular weight distribution. news-medical.net

The mass of the repeating monomer unit. shimadzu.com

The chemical structure of the end-groups. sigmaaldrich.com

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs the laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and their time of flight to a detector is measured. The time of flight is proportional to the mass-to-charge ratio of the ions.

For polymers synthesized using 4,4'-(Methylphosphoryl)diphenol, MALDI-TOF MS can be used to confirm the incorporation of the phosphorus-containing monomer by analyzing the mass of the repeating unit. Furthermore, it is a powerful tool for analyzing the end-groups of the polymer chains, which is crucial for understanding the polymerization mechanism and for the design of block copolymers or other functional materials. sigmaaldrich.com By identifying the masses of the oligomers in the mass spectrum, it is possible to deduce the chemical composition of the end-groups and the repeating unit. nih.gov

Computational and Theoretical Investigations of 4,4 Methylphosphoryl Diphenol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the intrinsic electronic properties of 4,4'-(Methylphosphoryl)diphenol. These methods allow for a detailed analysis of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust method for calculating the electronic structure of molecules, offering a balance between computational cost and accuracy. mdpi.com The fundamental premise of DFT is that the ground-state energy and all other ground-state electronic properties of a many-electron system are uniquely determined by the electron density. mdpi.com This approach is computationally more feasible for large systems compared to traditional wavefunction-based methods. mdpi.com

For 4,4'-(Methylphosphoryl)diphenol, DFT calculations can be employed to optimize the molecular geometry, providing precise bond lengths and angles. The selection of an appropriate functional, such as B3LYP, is crucial for obtaining accurate results for organic and organophosphorus compounds. researchgate.net These calculations can elucidate the electronic environment around the phosphorus center and the phenolic rings, which is critical for understanding its chemical behavior.

DFT is also a powerful tool for investigating reaction mechanisms. For instance, in the context of flame retardancy, DFT can be used to model the thermal decomposition pathways of 4,4'-(Methylphosphoryl)diphenol. By calculating the energies of transition states and intermediates, it is possible to identify the most likely degradation routes and the nature of the reactive species formed, such as phosphorus-containing radicals (e.g., PO•, PO₂•). mdpi.com These radicals are believed to play a key role in the gas-phase flame inhibition mechanism by scavenging highly reactive H• and OH• radicals. mdpi.com

Furthermore, DFT calculations can shed light on condensed-phase mechanisms, such as the catalytic charring process. The interaction of 4,4'-(Methylphosphoryl)diphenol decomposition products with a polymer matrix can be modeled to understand how it promotes the formation of a protective char layer.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For 4,4'-(Methylphosphoryl)diphenol, a molecular orbital analysis would likely reveal that the HOMO is localized on the electron-rich phenolic rings, while the LUMO may have significant contributions from the phosphoryl group. The HOMO-LUMO gap would provide insights into its kinetic stability and the energy required for electronic transitions.

Natural Bond Orbital (NBO) analysis is another valuable tool that can be used in conjunction with DFT calculations. NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. researchgate.net It can quantify the delocalization of electron density and hyperconjugative interactions, which contribute to the molecule's stability. For 4,4'-(Methylphosphoryl)diphenol, NBO analysis could reveal the nature of the P=O and P-C bonds and the extent of electron donation from the phenolic oxygen atoms to the phosphorus center.

The following table summarizes key electronic properties that can be obtained from quantum chemical calculations for a representative organophosphorus compound.

| Property | Description | Significance for 4,4'-(Methylphosphoryl)diphenol |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Helps to identify reactive sites within the molecule. |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of larger systems, such as 4,4'-(Methylphosphoryl)diphenol within a polymer matrix, over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

Intermolecular Interactions within Material Matrices

MD simulations are particularly well-suited for studying the intermolecular interactions between 4,4'-(Methylphosphoryl)diphenol and the surrounding polymer matrix. These interactions, which include van der Waals forces and hydrogen bonding, govern the miscibility and dispersion of the flame retardant within the polymer. researchgate.net

For 4,4'-(Methylphosphoryl)diphenol, the polar phosphoryl group and the hydroxyl groups on the phenolic rings can participate in strong intermolecular interactions. MD simulations can quantify these interactions and provide a detailed picture of how the flame retardant molecules are distributed within the polymer. Good compatibility is essential for the effectiveness of the flame retardant, as it ensures a homogeneous distribution and prevents phase separation. The following table illustrates the types of intermolecular interactions that can be studied using MD simulations.

| Interaction Type | Description | Relevance to 4,4'-(Methylphosphoryl)diphenol Systems |

| Van der Waals | Weak, short-range forces arising from temporary fluctuations in electron density. | Contribute to the overall cohesion of the material. |

| Dipole-Dipole | Electrostatic interactions between polar molecules. | The polar P=O group in 4,4'-(Methylphosphoryl)diphenol can lead to significant dipole-dipole interactions. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom. | The phenolic -OH groups can act as hydrogen bond donors, while the phosphoryl oxygen can act as a hydrogen bond acceptor. nih.gov |

Modeling of Flame Retardancy Processes

Computational modeling plays a vital role in elucidating the complex mechanisms by which flame retardants operate. For 4,4'-(Methylphosphoryl)diphenol, modeling can help to understand its action in both the gas phase and the condensed phase.

In the gas phase , reactive molecular dynamics simulations can be used to model the combustion process at the atomic level. These simulations can track the chemical reactions that occur in the flame, including the radical scavenging activity of the phosphorus-containing species released from the decomposition of 4,4'-(Methylphosphoryl)diphenol. mdpi.com This provides a dynamic picture of how the flame retardant inhibits the chain reactions of combustion.

In the condensed phase , modeling can focus on the process of char formation. This can involve simulating the degradation of the polymer in the presence of 4,4'-(Methylphosphoryl)diphenol and its decomposition products. These simulations can reveal how the flame retardant alters the pyrolysis of the polymer, leading to the formation of a stable, insulating char layer that protects the underlying material from the heat of the flame. researchgate.net The synergistic effects between phosphorus and other elements, such as nitrogen, can also be investigated through these models. researchgate.net

By combining insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive, multi-scale model of the flame retardancy mechanism of 4,4'-(Methylphosphoryl)diphenol can be developed, guiding the design of more effective and environmentally friendly fire-safe materials.

Simulation of Thermal Degradation Pathways

The thermal degradation of 4,4'-(Methylphosphoryl)diphenol, a compound containing P-C and P-O bonds, is a multifaceted process involving numerous competing reaction pathways. While direct computational studies on this specific molecule are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of analogous organophosphorus flame retardants. nih.gov

Simulations of the thermal decomposition of organophosphorus compounds typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the degrading molecule. These calculations help in identifying the most likely degradation pathways by determining the activation energies for various bond cleavage and rearrangement reactions.

For 4,4'-(Methylphosphoryl)diphenol, the primary initiation steps in its thermal degradation are anticipated to be the cleavage of the P-O and P-C bonds. Computational studies on similar phosphate (B84403) esters have shown that the relative strength of these bonds and the stability of the resulting radical or ionic species dictate the initial decomposition route. nih.gov The methyl group attached directly to the phosphorus atom and the phenolic groups influence the electronic environment around the phosphorus center, thereby affecting the bond dissociation energies.

The degradation is expected to proceed via a series of steps:

Initial Bond Cleavage: The process likely begins with the homolytic or heterolytic cleavage of either a P-O or the P-C bond. The P-O bonds are generally considered more labile than the P-C bond in such structures. nih.gov

Radical Formation: Homolytic cleavage leads to the formation of highly reactive radical species. For instance, cleavage of a P-O bond would generate a phosphoryl radical and a phenoxy radical.

Rearrangement Reactions: Intramolecular rearrangement reactions can also occur, leading to the formation of more stable intermediates.

Secondary Reactions: The primary degradation products can undergo further reactions, leading to a complex mixture of smaller volatile molecules and a solid char residue.

The table below summarizes the key bond types in 4,4'-(Methylphosphoryl)diphenol and their expected role in the initiation of thermal degradation, based on general principles from computational studies of related compounds.

| Bond Type | Location in Molecule | Expected Role in Thermal Degradation |

| P-O | Connecting phosphorus to the phenolic rings | Likely initial cleavage site, leading to the formation of phosphoryl and phenoxy radicals. |

| P-C | Connecting phosphorus to the methyl group | More stable than the P-O bond, but can cleave at higher temperatures. |

| C-O | Within the phenolic ether linkage to phosphorus | Cleavage can occur, contributing to the formation of phenolic and phosphate species. nih.gov |

| C-H | In the methyl and phenyl groups | Can be involved in hydrogen abstraction reactions, contributing to cross-linking and char formation. |

Prediction of Gaseous and Condensed Phase Reaction Products

Computational simulations, often coupled with experimental techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), are instrumental in predicting the products of thermal degradation. acs.org The degradation of organophosphorus flame retardants like 4,4'-(Methylphosphoryl)diphenol typically yields both gaseous and condensed phase products, which contribute to its flame retardant action. nih.gov

Gaseous Phase Products:

In the gas phase, the flame retardant mechanism of organophosphorus compounds is primarily attributed to radical scavenging. ruicoglobal.com During combustion, highly reactive radicals such as H• and OH• propagate the flame. The phosphorus-containing fragments released during the thermal degradation of 4,4'-(Methylphosphoryl)diphenol can interfere with this process.

Computational studies on related compounds suggest the formation of the following gaseous species:

Phosphorus-containing radicals: Species like PO•, PO₂•, and HPO• are predicted to be formed. mdpi.com These radicals are highly effective at quenching the flame-propagating H• and OH• radicals, thus inhibiting the combustion process in the gas phase. ruicoglobal.com

Small hydrocarbons and phenols: The decomposition of the aromatic rings and the methyl group can lead to the formation of methane, phenol (B47542), and other small volatile organic compounds.

Condensed Phase Products:

In the condensed phase, the flame retardant action of phosphorus compounds is mainly due to the formation of a protective char layer. nih.govnih.gov This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of oxygen to the polymer surface.

Theoretical investigations suggest that the phosphorus-containing species play a crucial role in promoting char formation. During pyrolysis, 4,4'-(Methylphosphoryl)diphenol can decompose to form phosphoric and polyphosphoric acids in the condensed phase. nih.gov These acidic species act as catalysts for the dehydration and cross-linking of the polymer matrix, leading to the formation of a dense and stable char.

The predicted reaction products in both phases are summarized in the table below.

| Phase | Predicted Products | Role in Flame Retardancy |

| Gaseous Phase | PO•, PO₂•, HPO• | Radical scavenging, flame inhibition. researchgate.net |

| Phenol, Methane | Fuel source, but their formation is accompanied by flame-inhibiting phosphorus species. | |

| Condensed Phase | Polyphosphoric acids | Catalyze char formation. |

| Cross-linked char | Acts as a protective barrier, insulating the material and preventing oxygen access. nih.gov |

Structure-Activity Relationship Prediction for Materials Design

The effectiveness of a flame retardant is intrinsically linked to its molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more efficient flame-retardant materials. aip.org For organophosphorus compounds like 4,4'-(Methylphosphoryl)diphenol, SAR studies aim to correlate specific structural features with their flame retardant performance.

Key structural aspects that influence the activity of phosphorus-based flame retardants include:

Phosphorus Content: Generally, a higher phosphorus content in the polymer matrix leads to improved flame retardancy. However, the efficiency also depends on the chemical environment of the phosphorus atom.

Oxidation State of Phosphorus: The oxidation state of the phosphorus atom can influence the degradation pathway and the nature of the active species formed. For instance, phosphinates, phosphonates, and phosphates may exhibit different efficiencies in the gas and condensed phases. mdpi.com

Nature of the Substituents: The organic groups attached to the phosphorus atom have a significant impact on the thermal stability, volatility, and mode of action of the flame retardant. Aromatic groups, such as the phenol rings in 4,4'-(Methylphosphoryl)diphenol, tend to promote char formation and increase the thermal stability of the flame retardant itself. mdpi.com

The table below outlines the key structural features of 4,4'-(Methylphosphoryl)diphenol and their predicted contribution to its flame-retardant activity, based on established SAR principles for organophosphorus compounds.

| Structural Feature | Description | Predicted Effect on Flame Retardant Activity |

| Methylphosphoryl group (-P(O)(CH₃)-) | Contains a direct P-C bond and a P=O double bond. | The P-C bond is generally more stable than a P-O-C linkage, contributing to higher thermal stability. The P=O group can participate in condensed-phase reactions. |

| Phenolic groups | Two hydroxyphenyl groups attached to the phosphorus atom. | The aromatic nature of the phenol rings enhances char formation in the condensed phase. The hydroxyl groups can also participate in esterification and cross-linking reactions. |

| Diphenol structure | The two phenolic moieties provide sites for incorporation into polymer backbones as a reactive flame retardant. | As a reactive flame retardant, it can be permanently locked into the polymer matrix, preventing migration and improving long-term performance. |

By systematically modifying these structural features and computationally predicting their effect on properties like bond dissociation energies, char-forming propensity, and the generation of active flame-inhibiting species, it is possible to design novel flame retardants with tailored properties for specific polymer systems.

Environmental Behavior and Biogeochemical Cycling of Organophosphorus Diphenols

Environmental Occurrence and Distribution in Various Compartments

No specific studies detailing the presence and distribution of 4,4'-(Methylphosphoryl)diphenol in the environment were identified.

Presence in Air, Soil, Sediment, and Water Matrices

Scientific literature lacks specific data on the detection and concentration levels of 4,4'-(Methylphosphoryl)diphenol in air, soil, sediment, and water. Standard environmental monitoring programs and targeted research have not reported its presence in these environmental compartments.

Detection in Consumer Products (e.g., as secondary organophosphate esters)

There is no available information confirming the use or detection of 4,4'-(Methylphosphoryl)diphenol in consumer products. While organophosphate esters are utilized as flame retardants and plasticizers in a variety of goods, specific data for this compound is absent.

Transformation Pathways and Environmental Persistence

The transformation pathways and environmental persistence of 4,4'-(Methylphosphoryl)diphenol have not been characterized in the scientific literature.

Degradation Mechanisms (e.g., hydrolysis, photolysis, biodegradation)

No studies were found that investigated the degradation of 4,4'-(Methylphosphoryl)diphenol through mechanisms such as hydrolysis, photolysis, or biodegradation. Consequently, its environmental persistence and the rate at which it breaks down are unknown.

Formation of Transformation Products in the Environment

As no degradation studies have been identified, there is no information available regarding the formation of transformation products from 4,4'-(Methylphosphoryl)diphenol in the environment.

Bioaccumulation and Environmental Transport in Ecological Systems

There is a lack of research on the bioaccumulation potential and environmental transport of 4,4'-(Methylphosphoryl)diphenol in ecological systems. Therefore, its capacity to accumulate in organisms and move through food webs has not been determined.

Data Tables

Due to the absence of specific research findings for 4,4'-(Methylphosphoryl)diphenol, the following data tables remain unpopulated.

Table 1: Detection of 4,4'-(Methylphosphoryl)diphenol in Environmental Matrices

| Environmental Matrix | Concentration Range | Location/Study |

|---|---|---|

| Air | Data not available | |

| Soil | Data not available | |

| Sediment | Data not available |

Table 2: Degradation Half-life of 4,4'-(Methylphosphoryl)diphenol

| Degradation Process | Half-life | Conditions |

|---|---|---|

| Hydrolysis | Data not available | |

| Photolysis | Data not available |

Q & A

Q. What chromatographic methods are recommended for assessing the purity of 4,4'-(Methylphosphoryl)diphenol?

To ensure accurate purity analysis, reverse-phase HPLC with a phosphate buffer (pH 6.0) and methanol-acetonitrile mobile phase (31:11:8 ratio) is recommended. Adjustments to the mobile phase composition may be necessary based on system suitability tests, as outlined in pharmacopeial guidelines . For enhanced resolution, a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35 ratio) can also be employed .

Q. What synthetic methodologies are commonly used for 4,4'-(Methylphosphoryl)diphenol?

Synthesis typically involves phosphorylation reactions between diphenol derivatives and methylphosphoryl agents. While specific protocols are not detailed in the provided evidence, analogous methods for related phosphorylated compounds (e.g., Suzuki-Miyaura coupling for aryl phosphonates) suggest the use of palladium catalysts, inert atmospheres, and optimized solvent systems to achieve high yields and purity .

Q. How should researchers handle solubility discrepancies in 4,4'-(Methylphosphoryl)diphenol across solvents?

Systematic solubility studies in polar (e.g., methanol-water mixtures) and non-polar solvents (e.g., methylene chloride) are critical. Conflicting data may arise from impurities or pH-dependent solvation effects. Employing pre-saturation techniques and validating results via UV-Vis spectroscopy or gravimetric analysis can resolve inconsistencies .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 4,4'-(Methylphosphoryl)diphenol?

A factorial design approach allows simultaneous testing of variables (e.g., temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design (three factors at two levels) can identify interactions between parameters. Post-hoc ANOVA analysis of yield data will highlight statistically significant factors, enabling efficient process optimization .

Q. What strategies address contradictions in catalytic activity data for 4,4'-(Methylphosphoryl)diphenol in metal-mediated reactions?

Contradictions may stem from ligand-metal coordination variability or solvent effects. Researchers should:

Q. How can computational models complement experimental studies on 4,4'-(Methylphosphoryl)diphenol?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular dynamics simulations may clarify solvent interactions or stability under thermal stress. Validate models against experimental data (e.g., IR spectra, thermal gravimetric analysis) to ensure accuracy .

Q. What safety protocols are critical for handling 4,4'-(Methylphosphoryl)diphenol in laboratory settings?

Adhere to RIFM safety criteria, including:

- Use of PPE (gloves, goggles, lab coats) to prevent dermal contact.

- Ventilation controls to avoid inhalation of particulates.

- Waste segregation and disposal via certified hazardous waste services.

- Emergency protocols for spills (e.g., neutralization with inert adsorbents) .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into studies on 4,4'-(Methylphosphoryl)diphenol?

Link experiments to established theories, such as:

Q. What experimental designs are suitable for studying degradation pathways of 4,4'-(Methylphosphoryl)diphenol?

Use accelerated degradation studies under varied conditions (pH, UV exposure, oxidants). Monitor degradation products via LC-MS and compare to reference standards (e.g., 4,4’-DDT or pentachlorophenol). Statistical tools like principal component analysis (PCA) can identify dominant degradation mechanisms .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in 4,4'-(Methylphosphoryl)diphenol studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.